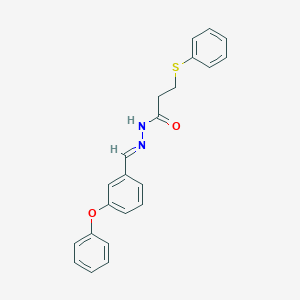
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as IQG-607, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the expression of inflammatory cytokines and inhibit the production of reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its low toxicity and high selectivity towards cancer cells and viruses. However, its limited solubility in water and organic solvents can pose challenges in certain experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.
将来の方向性
There are several future directions for research on N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its low toxicity and high selectivity towards cancer cells and viruses make it a valuable tool for studying these diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is synthesized through the reaction of 4-isopropylbenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography or recrystallization.
科学的研究の応用
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antitumor, and antiviral activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for steel.
特性
分子式 |
C22H23N3O |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
2,8-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O/c1-14(2)18-10-8-17(9-11-18)13-23-25-22(26)20-12-19-7-5-6-15(3)21(19)24-16(20)4/h5-14H,1-4H3,(H,25,26)/b23-13+ |
InChIキー |
HKLUGIJOVGMTIP-YDZHTSKRSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)


![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)